molecular formula C10H8N2O B11916665 2-Quinoxalineacetaldehyde CAS No. 545423-99-2

2-Quinoxalineacetaldehyde

Cat. No.: B11916665
CAS No.: 545423-99-2
M. Wt: 172.18 g/mol
InChI Key: AVTNUSRIFTVEND-UHFFFAOYSA-N
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Description

2-Quinoxalineacetaldehyde is a chemical compound belonging to the quinoxaline family, which is characterized by a benzopyrazine system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalineacetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal under acidic conditions. This reaction forms the quinoxaline ring, which is then further functionalized to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of organic solvents, elevated temperatures, and strong acids as catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalineacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Quinoxalineacetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinoxalineacetaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell proliferation. The compound’s aldehyde group also allows it to form covalent bonds with nucleophilic sites on proteins, further modulating their activity .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the aldehyde group.

    2-Quinoxalinecarboxylic acid: An oxidized form of 2-Quinoxalineacetaldehyde.

    2-Quinoxalineethanol: A reduced form of this compound

Uniqueness: this compound is unique due to the presence of the aldehyde group at the 2-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

CAS No.

545423-99-2

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-quinoxalin-2-ylacetaldehyde

InChI

InChI=1S/C10H8N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,6-7H,5H2

InChI Key

AVTNUSRIFTVEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC=O

Origin of Product

United States

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